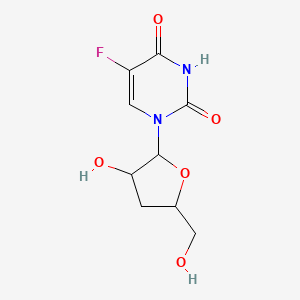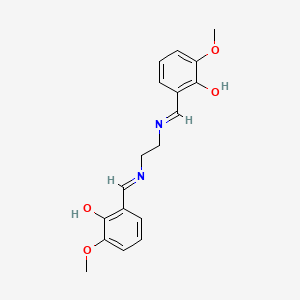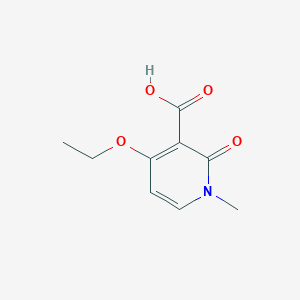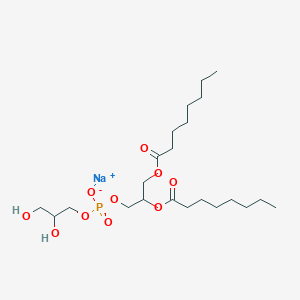
3'-Deoxy-5-fluorouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-5-fluorouridine is a nucleoside analog known for its significant role in chemotherapy. It is a derivative of fluorouracil and is used primarily for its antitumor properties. This compound is particularly effective in targeting cancer cells due to its ability to interfere with DNA synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-5-fluorouridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of 3’-Deoxy-5-fluorouridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve pharmaceutical-grade quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Deoxy-5-fluorouridine undergoes several types of chemical reactions, including:
Substitution Reactions: Fluorination of uridine derivatives.
Hydrolysis: Conversion to active metabolites in biological systems.
Oxidation and Reduction: Involvement in metabolic pathways.
Common Reagents and Conditions:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.
Solvents: Anhydrous solvents like dichloromethane.
Conditions: Low temperatures, inert atmosphere to prevent oxidation.
Major Products Formed: The primary product of these reactions is 3’-Deoxy-5-fluorouridine itself, which can further undergo metabolic conversion to active antitumor agents such as fluorouracil.
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-5-fluorouridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated nucleosides.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Employed in chemotherapy for treating various cancers, including colorectal and breast cancer.
Industry: Utilized in the development of new antitumor drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 3’-Deoxy-5-fluorouridine involves its conversion to active metabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
3’-Deoxy-5-fluorouridine is often compared with other nucleoside analogs such as:
Fluorouracil: A direct precursor with similar antitumor activity.
Capecitabine: A prodrug that is metabolized to 5-fluorouracil.
5’-Deoxy-5-fluorocytidine: Another fluorinated nucleoside with antitumor properties.
Uniqueness: 3’-Deoxy-5-fluorouridine is unique due to its specific metabolic pathway and its ability to be selectively activated in tumor tissues, reducing systemic toxicity compared to other fluorinated nucleosides.
By understanding the synthesis, reactions, applications, and mechanisms of 3’-Deoxy-5-fluorouridine, researchers can better utilize this compound in developing effective cancer treatments and exploring new therapeutic avenues.
Eigenschaften
IUPAC Name |
5-fluoro-1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-5-2-12(9(16)11-7(5)15)8-6(14)1-4(3-13)17-8/h2,4,6,8,13-14H,1,3H2,(H,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUINSFJQSHMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)



![1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-](/img/structure/B12094388.png)
![[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate](/img/structure/B12094393.png)







![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)
